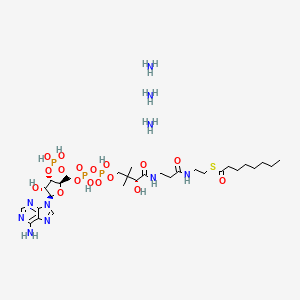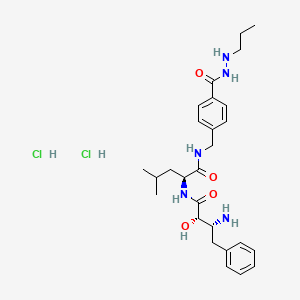
Deferoxamine-DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deferoxamine-DBCO involves the conjugation of Deferoxamine with Dibenzocyclooctyne. The process typically includes the activation of Deferoxamine with a suitable linker, followed by its reaction with Dibenzocyclooctyne under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Deferoxamine-DBCO undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, particularly iron (III).
Conjugation: It reacts with azide groups to form stable triazole linkages, a reaction commonly used in bioconjugation.
Common Reagents and Conditions:
Chelation: Typically involves metal ions like iron (III) under neutral pH conditions.
Conjugation: Involves azide-containing molecules under physiological conditions.
Major Products:
Ferrioxamine: Formed during iron chelation.
Triazole Linkages: Formed during conjugation with azide groups.
Scientific Research Applications
Deferoxamine-DBCO has a wide range of applications in scientific research:
Mechanism of Action
Deferoxamine-DBCO exerts its effects primarily through chelation and bioconjugation:
Comparison with Similar Compounds
Deferoxamine: A natural siderophore used for iron chelation.
Deferoxamine-NCS: A derivative used in immuno-PET.
DFO-Sq: Another derivative with improved stability for radiolabeling.
Uniqueness: Deferoxamine-DBCO stands out due to its bifunctional nature, allowing it to be used both as a chelator and in bioconjugation, making it highly versatile for various applications .
Properties
Molecular Formula |
C44H61N7O10 |
|---|---|
Molecular Weight |
848.0 g/mol |
IUPAC Name |
N-[5-[acetyl(hydroxy)amino]pentyl]-N'-[5-[[4-[5-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]pentyl-hydroxyamino]-4-oxobutanoyl]amino]pentyl]-N'-hydroxybutanediamide |
InChI |
InChI=1S/C44H61N7O10/c1-34(52)49(59)30-12-2-9-27-46-40(54)22-25-43(57)51(61)32-14-4-11-29-47-41(55)23-26-44(58)50(60)31-13-3-10-28-45-39(53)21-24-42(56)48-33-37-17-6-5-15-35(37)19-20-36-16-7-8-18-38(36)48/h5-8,15-18,59-61H,2-4,9-14,21-33H2,1H3,(H,45,53)(H,46,54)(H,47,55) |
InChI Key |
LFESCIZZXSUBAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5r,7s)-5-(4-Ethylphenyl)-N-[(5-Fluoropyridin-2-Yl)methyl]-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B12373882.png)


![disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12373911.png)
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12373912.png)
![[6-Chloro-5-(difluoromethoxy)pyridin-2-yl]-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B12373915.png)





![5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12373945.png)


